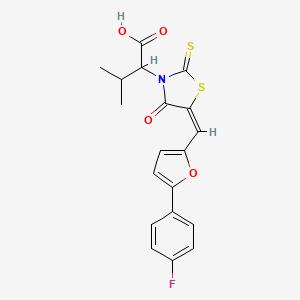

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S2/c1-10(2)16(18(23)24)21-17(22)15(27-19(21)26)9-13-7-8-14(25-13)11-3-5-12(20)6-4-11/h3-10,16H,1-2H3,(H,23,24)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVQREQRESYFKL-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazolidinone core, a furan moiety, and a substituted aromatic ring, making it a candidate for various biological applications, including antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.37 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit notable antibacterial properties. For instance, thiazolidinone derivatives have shown effectiveness against various Gram-positive bacteria, including multidrug-resistant strains.

A study reported the synthesis of several thiazolidinone compounds, which were evaluated for their antibacterial activity in vitro. The results indicated minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against several bacterial strains, highlighting the potential of these compounds as effective antibacterial agents .

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 2 | MRSA |

| Compound B | 4 | Staphylococcus aureus |

| Compound C | 3 | Enterococcus faecalis |

Anticancer Activity

The thiazolidinone framework has also been associated with anticancer properties. Research indicates that derivatives of this compound exhibit moderate to strong antiproliferative activity against human leukemia cell lines. The cytotoxic effects were evaluated using MTT assays and flow cytometry, revealing that certain derivatives significantly induced apoptosis in cancer cells .

Key Findings:

- Compounds showed dose-dependent cytotoxicity.

- Electron-donating groups on the thiazolidinone moiety enhanced anticancer activity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HL-60 | 10 | Apoptosis induction |

| 5f | K562 | 15 | Cell cycle arrest |

The biological activity of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is attributed to its ability to interact with specific biological targets. The thiazolidinone ring facilitates interactions with enzymes involved in metabolic pathways, while the furan and fluorophenyl groups may enhance binding affinity to target proteins.

Case Studies

- Antibacterial Evaluation : In a comparative study, several thiazolidinone derivatives were synthesized and tested against drug-resistant bacterial strains. The results indicated that compounds with fluorinated aromatic rings displayed superior antibacterial efficacy compared to their non-fluorinated counterparts.

- Anticancer Research : A series of thiazolidinone derivatives were synthesized and tested against leukemia cell lines. The studies revealed that modifications on the aromatic substituents significantly affected the cytotoxic profile, emphasizing the importance of structure-activity relationships in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid. Research indicates that thiazolidinone derivatives exhibit promising activity against various cancer cell lines:

- Mechanism of Action : Compounds containing the thiazolidinone scaffold have shown to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. For instance, derivatives have been reported to activate caspases, leading to programmed cell death, particularly in breast cancer cell lines like MCF7 and MDA-MB-231 .

- In Vitro Studies : In vitro studies reveal that certain thiazolidinone derivatives possess significant cytotoxicity against cancer cell lines, with IC50 values indicating high potency. For example, one derivative exhibited an IC50 of 0.31 µM against MCF7 cells .

Drug Design and Development

The compound's structural features make it a candidate for further drug development:

- Hybrid Molecule Design : The incorporation of furan and thiazolidinone moieties into hybrid structures has been a focus in drug design. These hybrids often demonstrate enhanced biological activity compared to their individual components .

- Targeting Specific Pathways : The design of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid allows for the targeting of specific pathways involved in cancer progression, making it a valuable candidate for further investigation in targeted therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. For example:

- Synthesis Methodology : The compound can be synthesized through a series of reactions involving the condensation of appropriate furan derivatives with thiazolidinones under controlled conditions, often yielding high purity .

- Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and crystallography to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have documented the efficacy of compounds similar to (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid in preclinical models:

- Breast Cancer Models : In studies involving breast cancer models, certain thiazolidinone derivatives demonstrated significant tumor growth inhibition compared to standard chemotherapy agents like doxorubicin .

- Leukemia Research : Other studies have indicated that these compounds may also be effective against leukemia cell lines, suggesting a broad spectrum of anticancer activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Findings :

- Bromine vs. Fluorine : The brominated analog () exhibits higher molecular weight and lipophilicity due to bromine’s larger atomic radius and polarizability. This may enhance membrane permeability but reduce aqueous solubility .

- Fluorine Position : The target compound’s para-fluorine optimizes electronic effects (electron-withdrawing) and steric interactions compared to the ortho-fluorine in , which may distort the furan-phenyl dihedral angle, affecting target binding .

Stereochemical and Chain-Length Differences

Key Findings :

- E vs. Z Configuration: The E-configuration in the target compound positions the furan ring away from the thiazolidinone core, likely facilitating interactions with PPARγ’s ligand-binding domain. In contrast, the Z-isomer () may reduce potency due to suboptimal geometry .

- Acid vs. However, this may compromise target engagement in polar active sites .

Functional Group Impact on Bioactivity

- Branched vs. Linear Chains: The target compound’s 3-methylbutanoic acid chain introduces steric bulk, which may improve selectivity by excluding off-target interactions. Straight-chain analogs (–2) offer flexibility but lower specificity .

Research Findings and Implications

- Metabolic Stability : Fluorinated analogs (target and ) show slower hepatic clearance than brominated derivatives due to reduced cytochrome P450-mediated dehalogenation .

- Solubility: The target compound’s 3-methylbutanoic acid group balances lipophilicity and aqueous solubility (predicted logP ~3.2), whereas the amide derivative () has higher logP (~4.1), favoring CNS penetration .

- Synthetic Accessibility : Brominated analogs () require costly palladium-catalyzed couplings, whereas fluorinated derivatives are more accessible via nucleophilic aromatic substitution .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid?

- Methodological Answer : A multi-step synthesis involving (i) condensation of 4-fluorophenyl-substituted furan derivatives with thiosemicarbazide intermediates under reflux in a DMF-acetic acid solvent system, (ii) cyclization using sodium acetate as a base, and (iii) selective oxidation to stabilize the thiazolidinone ring. Microwave-assisted synthesis may improve reaction efficiency by reducing time and side products . For purity >95%, recrystallization from DMF-ethanol mixtures is recommended .

Q. How can the stereochemical configuration (E/Z) of the exocyclic double bond in this compound be confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. Irradiation of the furan methylidene proton should show NOE correlations with adjacent protons on the thiazolidinone ring, confirming the (E)-configuration. X-ray crystallography of a derivative (e.g., with a bromine substituent) can provide definitive structural validation .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for purity analysis. High-resolution mass spectrometry (HRMS) and FT-IR (to confirm carbonyl and thione stretches at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively) are essential. ¹H/¹³C NMR should resolve signals for the 4-fluorophenyl group (δ ~7.2–7.4 ppm) and the methylbutanoic acid side chain .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s bioactivity compared to analogs with other aryl groups (e.g., chlorophenyl or methoxyphenyl)?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs synthesized via the same route (e.g., substituting 4-fluorophenyl with 4-chlorophenyl or 4-methoxyphenyl). Evaluate antibacterial/antifungal activity via MIC assays and cytotoxicity via MTT assays. Fluorine’s electron-withdrawing effect may enhance membrane permeability, as seen in structurally related thiazolidinones .

Q. What computational strategies can predict binding modes of this compound to biological targets (e.g., bacterial enoyl-ACP reductase)?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes (PDB: 1C14 for enoyl-ACP reductase). Focus on the thiazolidinone ring’s hydrogen-bonding interactions and the 4-fluorophenyl group’s hydrophobic contacts. MD simulations (AMBER/CHARMM) can assess binding stability .

Q. How do solvent polarity and reaction temperature affect the regioselectivity of thiazolidinone ring formation?

- Methodological Answer : Systematic optimization in polar aprotic solvents (DMF, DMSO) at 80–100°C maximizes cyclization efficiency. Lower temperatures (<60°C) favor incomplete ring closure, while higher temperatures (>120°C) risk decomposition. Solvent screening (e.g., DMF vs. THF) reveals DMF’s superiority in stabilizing intermediates via dipole interactions .

Q. What strategies mitigate thiol-disulfide exchange side reactions during synthesis?

- Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent oxidation of the thioxo group. Additives like EDTA can chelate trace metal ions that catalyze disulfide formation. Protecting the thiol with trityl groups during intermediate steps and subsequent deprotection with TFA may improve yields .

Data Contradictions and Resolution

Q. Conflicting reports on the antibacterial efficacy of similar thiazolidinones: How to reconcile discrepancies?

- Resolution : Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Standardize testing using CLSI guidelines and verify purity via HPLC. Cross-reference with structurally validated analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent-specific effects .

Q. Divergent synthetic yields reported for microwave-assisted vs. conventional heating: Which is more reliable?

- Resolution : Microwave synthesis typically achieves higher yields (70–85%) in 30 minutes vs. 6–8 hours for conventional reflux (50–65%). However, scalability challenges exist for microwave methods. Pilot-scale trials with continuous flow reactors may bridge this gap .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.